

Application Notes and Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Organic Synthesis

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Compound of Interest

Compound Name: 6-(4-Methoxyphenoxy)hexan-2-one

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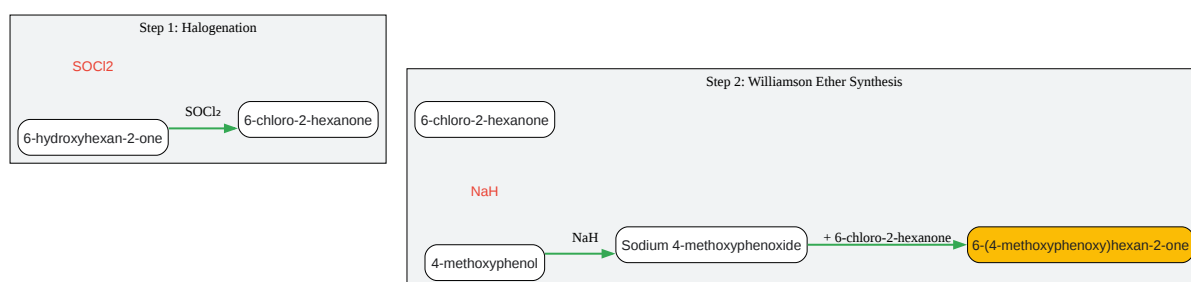
Abstract

6-(4-Methoxyphenoxy)hexan-2-one is a versatile bifunctional molecule containing a methyl ketone and a methoxyphenoxy ether. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The phenoxy ether moiety is a common feature in many pharmaceuticals, often contributing to desirable pharmacokinetic properties.^{[1][2][3]} The methyl ketone provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.^{[4][5][6][7][8]} These application notes provide a detailed overview of the synthesis and potential synthetic applications of **6-(4-methoxyphenoxy)hexan-2-one**, complete with experimental protocols and illustrative schemes.

Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

The synthesis of **6-(4-methoxyphenoxy)hexan-2-one** can be efficiently achieved via a Williamson ether synthesis.^{[9][10][11][12][13]} This method involves the reaction of 4-methoxyphenol with a suitable 6-halo-2-hexanone derivative. A plausible and practical starting

material is 6-hydroxyhexan-2-one, which can be converted to a more reactive species, such as 6-chloro-2-hexanone, prior to the etherification step.



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Caption: Synthetic workflow for **6-(4-methoxyphenoxy)hexan-2-one**.

Experimental Protocol: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

Part A: Synthesis of 6-chloro-2-hexanone from 6-hydroxyhexan-2-one

- To a stirred solution of 6-hydroxyhexan-2-one (10.0 g, 86.1 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, slowly add thionyl chloride (9.5 mL, 129.2 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 6-chloro-2-hexanone, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

- To a suspension of sodium hydride (60% dispersion in mineral oil, 3.8 g, 95 mmol) in anhydrous dimethylformamide (DMF, 150 mL) at 0 °C, add a solution of 4-methoxyphenol (11.7 g, 94.7 mmol) in DMF (50 mL) dropwise.
- Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
- Cool the resulting sodium 4-methoxyphenoxide solution back to 0 °C and add a solution of crude 6-chloro-2-hexanone (from Part A) in DMF (20 mL) dropwise.
- Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.
- Cool the mixture to room temperature and pour it into ice-water (500 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **6-(4-methoxyphenoxy)hexan-2-one**.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
6-hydroxyhexan-2-one	C ₆ H ₁₂ O ₂	116.16	21856-89-3[14][15] [16][17][18]
6-chloro-2-hexanone	C ₆ H ₁₁ ClO	134.60	10226-30-9
4-methoxyphenol	C ₇ H ₈ O ₂	124.14	150-76-5
6-(4-methoxyphenoxy)hexan-2-one	C ₁₃ H ₁₈ O ₃	222.28	N/A

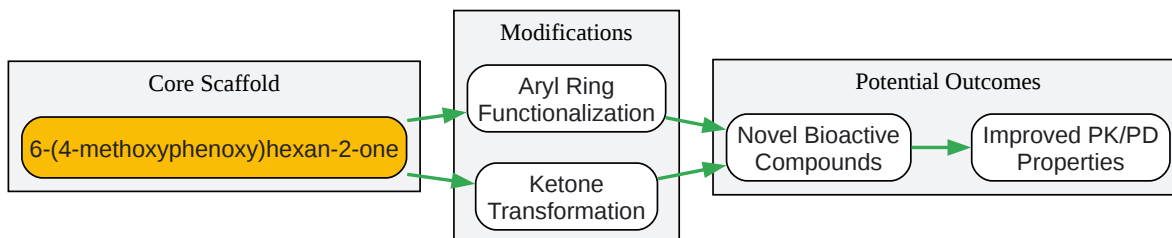
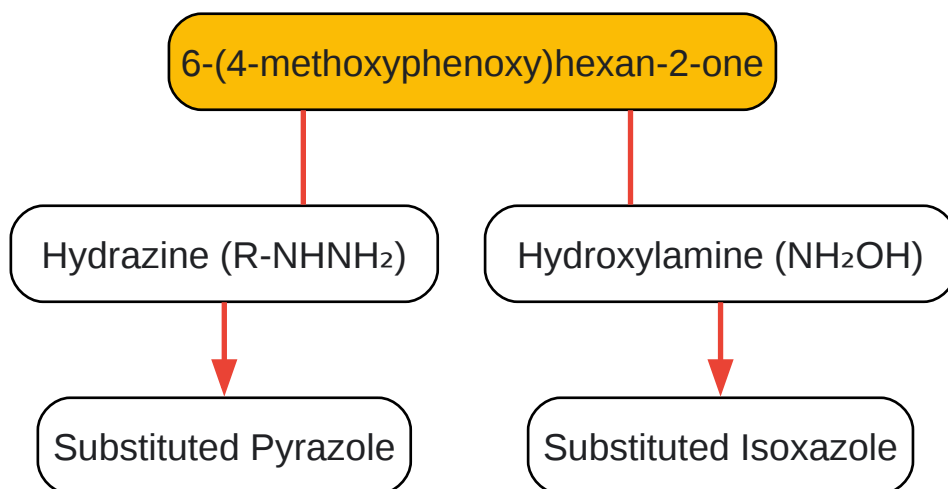
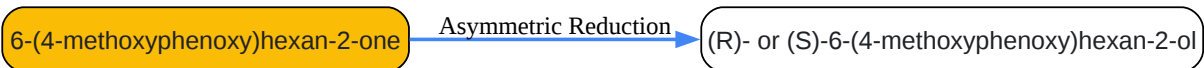
Applications in Organic Synthesis

The methyl ketone functionality of **6-(4-methoxyphenoxy)hexan-2-one** serves as a versatile starting point for a variety of synthetic transformations.

Precursor for Chiral Alcohols via Asymmetric Reduction

The ketone can be stereoselectively reduced to the corresponding secondary alcohol, introducing a chiral center. This is a crucial transformation in the synthesis of enantiomerically pure pharmaceuticals.

Chiral Reducing Agent
(e.g., CBS reagent)



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